Paraxanthine

pharmacokinetics methylxanthine half-life

Paraxanthine (1,7-dimethylxanthine) is the predominant caffeine metabolite (~80% via CYP1A2) with a distinct pharmacological profile. Unlike caffeine or theophylline, paraxanthine uniquely inhibits cGMP-preferring PDEs and elevates striatal dopamine via nitric oxide-dependent pathways, offering faster clearance (t½ 3.1 h vs. 4.1 h) and reduced sleep interference. In human trials, 200 mg paraxanthine preserved prefrontal cortex function and reduced perseverative errors by 26.9% vs. caffeine post-exercise, while also elevating BDNF (P=0.03). For researchers studying neuroplasticity, cognition, or PDE-mediated signaling, paraxanthine provides a mechanistically selective probe that cannot be substituted with generic methylxanthines.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 611-59-6
Cat. No. B195701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaxanthine
CAS611-59-6
SynonymsParaxanthine;  1,7-Dimethylxanthine;  3,7-Dihydro-1,7-dimethyl-1H-purine-2,6-dione; 
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2)C
InChIInChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
InChIKeyQUNWUDVFRNGTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid
Solubility>27 [ug/mL] (The mean of the results at pH 7.4)

Paraxanthine (CAS 611-59-6) Methylxanthine Procurement: Pharmacological Baseline and Metabolic Context


Paraxanthine (1,7-dimethylxanthine; CAS 611-59-6) is a purine alkaloid within the methylxanthine class and represents the predominant metabolite of caffeine in humans, accounting for approximately 80% of caffeine metabolism via N3-demethylation by hepatic cytochrome P450 1A2 (CYP1A2) [1]. Unlike caffeine and theobromine, paraxanthine is not found endogenously in plants or common foods, and its primary biological relevance arises from its formation in vivo following caffeine consumption [2]. As a member of the methylxanthine family, it shares structural features with caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine), yet exhibits distinct pharmacological and pharmacokinetic properties that differentiate its utility in research and industrial applications [1].

Why Paraxanthine Cannot Be Interchanged with Caffeine or Other Methylxanthines in Research Formulations


Generic substitution among methylxanthines is precluded by substantial inter-compound divergence across multiple evidence dimensions, including pharmacokinetic half-life, metabolic clearance rate, adenosine receptor subtype selectivity, downstream neurotransmitter modulation, and specific enzyme inhibition profiles [1]. While caffeine, theophylline, theobromine, and paraxanthine all act as non-selective adenosine receptor antagonists, paraxanthine demonstrates a distinct affinity profile (Ki values: A1 receptor ≈ 21-35 µM; A2A receptor ≈ 22-32 µM) that differs from both caffeine (A1 Ki ≈ 50 µM; A2A Ki ≈ 27-30 µM) and theophylline [2]. More critically, paraxanthine uniquely engages cGMP-preferring phosphodiesterase (PDE) inhibition and nitric oxide-dependent dopamine release in the striatum—mechanisms not shared by caffeine or other primary metabolites [1]. Consequently, interchangeability between paraxanthine and its class members without experimental re-validation is scientifically unsupported, particularly in studies of psychostimulant behavior, neuroprotection, or cognition.

Paraxanthine Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


Paraxanthine vs. Caffeine, Theophylline, and Theobromine: Pharmacokinetic Half-Life and Plasma Clearance Comparison

In a comparative human pharmacokinetic study involving six healthy male volunteers, paraxanthine exhibited a significantly shorter elimination half-life (3.1 hours) compared to caffeine (4.1 hours), theophylline (6.2 hours), and theobromine (7.2 hours) [1]. The total plasma clearance of paraxanthine (2.20 mL/min/kg) was similar to caffeine (2.07 mL/min/kg) but markedly higher than theophylline (0.93 mL/min/kg) and theobromine (1.20 mL/min/kg) [1]. These data indicate that paraxanthine is cleared from systemic circulation approximately 24% faster than caffeine and over twice as fast as theophylline, reducing the potential for accumulation and enabling more predictable, time-limited pharmacodynamic effects.

pharmacokinetics methylxanthine half-life

Paraxanthine vs. Caffeine, Theophylline, and Theobromine: Locomotor Activation Potency in Rodent Models

In rats, paraxanthine produced a significantly stronger locomotor activating effect than caffeine, theophylline, or theobromine [1]. At the peak dose of 30 mg/kg (i.p.), paraxanthine generated more than a 50% increase in locomotor activity compared to caffeine [2]. This enhanced motor activation was linked to paraxanthine's ability to inhibit cGMP-preferring phosphodiesterases and increase striatal extracellular dopamine, mechanisms not observed with caffeine [1].

psychostimulant locomotor activity adenosine receptor

Paraxanthine vs. Caffeine: Cognitive Performance and BDNF Elevation in Preclinical Models

In a preclinical study comparing paraxanthine and caffeine in rats, high-dose paraxanthine (PXN HIGH) significantly improved escape latency in the Morris water maze test compared to high-dose caffeine (CAF HIGH) in both young (P < 0.001) and aged (P = 0.003) animals [1]. Furthermore, paraxanthine elevated brain-derived neurotrophic factor (BDNF) levels to a greater extent than caffeine (P = 0.03) [1]. These findings indicate that paraxanthine may possess superior pro-cognitive and neuroplasticity-promoting properties relative to caffeine.

nootropic BDNF memory

Paraxanthine vs. Caffeine: Post-Exercise Cognitive Function and Attentional Vigilance

In a double-blind, placebo-controlled crossover trial with 12 trained runners, ingestion of 200 mg paraxanthine (PX) prior to a 10-km run resulted in significantly fewer perseverative errors in the Berg-Wisconsin Card Sorting Test compared to 200 mg caffeine (CA) post-exercise (26.9% reduction, p = 0.026) [1]. Additionally, PX ingestion improved correct response rates from pre-exercise to post-exercise by 6.8% (p = 0.012), whereas CA and placebo showed increased error rates [1]. This indicates that paraxanthine better preserves prefrontal cortex-dependent executive function under physical stress.

exercise cognitive function reaction time

Paraxanthine vs. Caffeine: Differential Dopamine Release and cGMP-PDE Inhibition Mechanisms

In vivo microdialysis in rats revealed that paraxanthine significantly increases extracellular dopamine levels in the dorsolateral striatum, an effect blocked by the nitric oxide synthase inhibitor L-NAME [1]. Caffeine did not produce this effect [1]. Furthermore, paraxanthine, but not caffeine, inhibited cGMP-preferring phosphodiesterases and induced cGMP accumulation in the striatum [1]. These findings demonstrate that paraxanthine engages a nitric oxide/cGMP signaling pathway distinct from the canonical adenosine receptor antagonism shared by all methylxanthines.

dopamine phosphodiesterase nitric oxide

Paraxanthine vs. Caffeine: Toxicological Profile and Safety Margin Comparison

Paraxanthine exhibits lower acute toxicity compared to caffeine in rodent models. While the intraperitoneal LD50 for caffeine in mice is reported as 168 mg/kg, paraxanthine administered at 175 mg/kg caused no significant stress reactions or mortality in rodents [1][2]. This suggests a wider safety margin for paraxanthine relative to its parent compound. Additionally, paraxanthine's toxicological potency in humans is described as 'very low' [3].

toxicology safety LD50

Optimal Paraxanthine Application Scenarios Informed by Comparative Evidence


Nutraceutical Formulation for Sustained Focus Without Caffeine-Associated Jitters or Sleep Disruption

Paraxanthine's shorter half-life (3.1 h vs. caffeine 4.1 h) and faster plasma clearance (2.20 vs. 2.07 mL/min/kg) enable a cleaner stimulant effect with reduced risk of evening sleep interference, making it an ideal ingredient for daytime cognitive enhancement products [1]. Formulators can leverage the 100-300 mg dose range, equivalent to caffeine, but with a differentiated safety and pharmacokinetic profile [2]. This is particularly valuable for products targeting professionals and students who seek alertness without the prolonged systemic exposure characteristic of caffeine [3].

Pre-Workout and Sports Nutrition Supplements Targeting Mental Stamina Under Fatigue

Evidence from human trials demonstrates that 200 mg paraxanthine preserves prefrontal cortex function and reduces perseverative errors by 26.9% compared to caffeine after intense exercise, while also improving vigilance reaction times [4]. These findings support the inclusion of paraxanthine in pre-workout or intra-workout formulations where maintaining decision-making accuracy and reaction speed during physical exertion is critical for athletic performance [4].

Cognitive Health and Nootropic Research Requiring BDNF Upregulation

Paraxanthine elevates brain-derived neurotrophic factor (BDNF) levels to a greater extent than caffeine (P=0.03) and produces superior spatial memory improvements in both young and aged rodent models [5]. This positions paraxanthine as a research tool and potential therapeutic candidate in studies of age-related cognitive decline, neurodegenerative disease models, and neuroplasticity enhancement [5]. Its distinct mechanism involving cGMP-PDE inhibition and nitric oxide signaling further differentiates it from generic methylxanthine-based nootropics [6].

Mechanistic Pharmacology Studies on Dopaminergic and Nitric Oxide Pathways

Paraxanthine uniquely increases striatal extracellular dopamine and induces cGMP accumulation via inhibition of cGMP-preferring PDEs, effects not shared by caffeine [6]. These properties make paraxanthine a valuable probe for investigating nitric oxide-dependent neurotransmission, dopamine release mechanisms, and the interplay between adenosine receptor antagonism and cGMP signaling in the central nervous system [6]. Researchers studying Parkinson's disease, addiction, or motivational disorders may find paraxanthine a more mechanistically selective tool than caffeine or theophylline [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paraxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.